molecular formula C19H17N3O5S2 B2759670 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171075-85-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No. B2759670
CAS RN: 1171075-85-6
M. Wt: 431.48
InChI Key: UOTBQMMTLLSBPU-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Activities

Research has demonstrated the reactivity of certain sulfonamide derivatives in producing compounds with significant antimalarial activity. For instance, sulfonamides have been investigated for their potential use as COVID-19 drugs through computational calculations and molecular docking studies. These compounds exhibited antimalarial activity and were characterized by their ADMET properties, showing promise in both antimalarial and antiviral applications (Fahim & Ismael, 2021).

Antimicrobial and Antibacterial Properties

A variety of synthesized compounds, including those related to the chemical structure , have shown significant antimicrobial and antibacterial activities. For example, a study on highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes revealed these compounds exhibited notable activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2012). Another study on microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives highlighted their considerable antimicrobial activity against various bacterial strains, showcasing the potential of these compounds in antibacterial applications (Raval, Naik, & Desai, 2012).

Anticancer Potential

The synthesis of biphenyl benzothiazole-2-carboxamide derivatives was explored for their in vivo diuretic activity, hinting at the broader therapeutic potential of these compounds, including anticancer applications (Yar & Ansari, 2009). Additionally, the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were conducted, resulting in novel classes of promising antibacterial agents, which further supports the potential of these compounds in cancer research (Palkar et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-29(24,25)14-5-2-12(3-6-14)21-19-22-15(11-28-19)18(23)20-13-4-7-16-17(10-13)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTBQMMTLLSBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

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